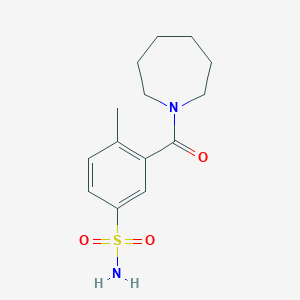
3-(Azepane-1-carbonyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azepane-1-carbonyl)-4-methylbenzenesulfonamide, also known as SM-934, is a small molecule compound that has been widely studied for its potential therapeutic applications. It is a member of the sulfonamide family of compounds, which are known for their antibacterial and diuretic properties. However, SM-934 has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 3-(Azepane-1-carbonyl)-4-methylbenzenesulfonamide is not fully understood. However, it is believed to work by modulating the immune system and reducing inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. It also inhibits the activation of T cells and promotes the function of regulatory T cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the proliferation of certain types of cells, and promote cell death in cancer cells. It has also been shown to regulate the immune system and promote the function of regulatory T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(Azepane-1-carbonyl)-4-methylbenzenesulfonamide is its potential therapeutic applications. It has been shown to be effective in the treatment of various diseases, which makes it a promising candidate for further research. However, one of the limitations of this compound is its complex synthesis process, which makes it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(Azepane-1-carbonyl)-4-methylbenzenesulfonamide. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of focus is the identification of new therapeutic applications for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound is a promising compound that has the potential to make a significant impact in the field of medicine.
Synthesemethoden
The synthesis of 3-(Azepane-1-carbonyl)-4-methylbenzenesulfonamide is a complex process that involves several steps. The first step is the synthesis of 4-methylbenzenesulfonyl chloride, which is then reacted with azepane-1-carbonyl chloride to form the intermediate product. This intermediate product is then reacted with ammonia to form this compound. The entire process is carried out under carefully controlled conditions to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
3-(Azepane-1-carbonyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, immunomodulatory, and anti-tumor properties. It has been shown to be effective in the treatment of various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer.
Eigenschaften
IUPAC Name |
3-(azepane-1-carbonyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-6-7-12(20(15,18)19)10-13(11)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3,(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBDSNWJFDYIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(furan-2-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7462403.png)
![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)
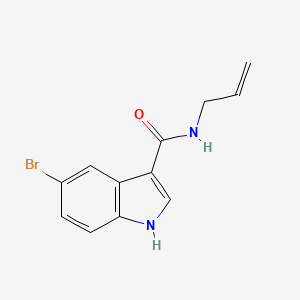
![1-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7462421.png)
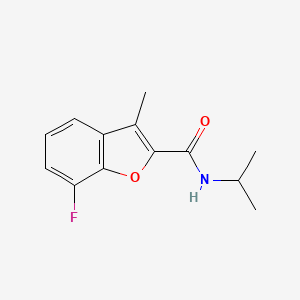
![1-(1,3-benzodioxol-5-yl)-N-[(2-methoxy-5-methylphenyl)methyl]methanamine](/img/structure/B7462425.png)
![N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide](/img/structure/B7462436.png)
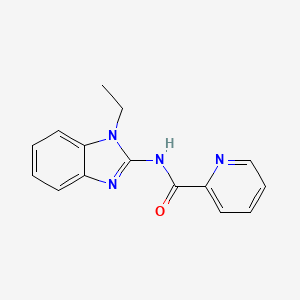
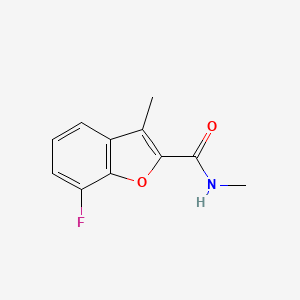
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7462458.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
![(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one](/img/structure/B7462471.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7462473.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)acetamide](/img/structure/B7462482.png)